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Compound of Interest

Compound Name: 1-Allyl-3,7-dimethylxanthine

Cat. No.: B15131428 Get Quote

CAS Number: 2530-99-6

Synonyms: 1-Allyltheobromine, 3,7-Dimethyl-1-(2-propen-1-yl)-1H-purine-2,6(3H,7H)-dione

This technical guide provides an in-depth overview of 1-Allyl-3,7-dimethylxanthine, a

synthetic derivative of theobromine, tailored for researchers, scientists, and drug development

professionals. This document consolidates key information regarding its chemical and physical

properties, synthesis, pharmacology, and potential therapeutic applications, with a focus on

presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties
1-Allyl-3,7-dimethylxanthine is a xanthine derivative with an allyl group substituted at the N1

position. This modification significantly influences its biological activity compared to its parent

compound, theobromine.
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Property Value Reference

Molecular Formula C₁₀H₁₂N₄O₂

Molecular Weight 220.23 g/mol

Melting Point 147 °C

Boiling Point 361.16 °C (estimated)

Density 1.2387 g/cm³ (estimated)

XLogP3 0.6

PSA (Polar Surface Area) 58.4 Å²

Vapor Pressure 1.17E-07 mmHg at 25°C

Flash Point 214.9 °C

Toxicity (Oral-Mouse LD50) 191 mg/kg

Toxicity (Abdominal cavity-

mouse LD50)
102 mg/kg

Synthesis
The primary and most common method for the synthesis of 1-Allyl-3,7-dimethylxanthine is

the N-alkylation of 3,7-dimethylxanthine (theobromine) with an allyl halide, typically allyl

bromide. The reaction conditions can be optimized by varying the base, solvent, and

temperature to achieve high yields.

Experimental Protocol: Synthesis via N-Alkylation of
Theobromine (Journal of the Chinese Chemical Society,
2012)
This protocol describes a modern synthetic route with a reported yield of 95%.

Materials:

Theobromine
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Allyl bromide

Sodium t-butanolate

N,N-dimethyl-formamide (DMF)

Procedure:

A mixture of theobromine and sodium t-butanolate in N,N-dimethyl-formamide is prepared.

Allyl bromide is added to the mixture.

The reaction mixture is heated at 150 °C for 12 hours.

The temperature is then reduced to 100 °C and the reaction is continued for an additional 12

hours.

The product, 1-Allyl-3,7-dimethylxanthine, is isolated and purified.

Experimental Protocol: Synthesis from Patent
US1415700A (1922)
This protocol outlines an earlier method for the synthesis of the compound.

Materials:

3,7-dimethylxanthine (Theobromine) (180 parts)

Absolute alcohol (1450 parts)

18% aqueous solution of caustic potash (115 parts)

Allyl bromide (115 parts)

48% solution of caustic potash (25 parts)

Additional allyl bromide (25 parts)

Chloroform
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Water

Procedure:

Mix 180 parts of 3,7-dimethylxanthine with 1450 parts of absolute alcohol.

While stirring, add 115 parts of an 18% aqueous solution of caustic potash.

Heat the mixture to boiling.

Add 115 parts of allyl bromide dropwise over the course of two hours, maintaining the

boiling.

Continue boiling for an additional two hours.

Add 25 parts of a 48% solution of caustic potash, followed by a slow addition of 25 parts of

allyl bromide.

Boil the mixture for 4 hours under a reflux condenser.

Distill off the alcohol.

The principal quantity of 1-allyl-3,7-dimethylxanthine is obtained by crystallization.

Any remaining unreacted 3,7-dimethylxanthine can be dissolved by adding a solution of

sodium hydroxide.

The remaining product can be extracted from the filtrate by shaking with chloroform.

The crude product is purified by crystallization from water.
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Theobromine (3,7-Dimethylxanthine)

Reaction MixtureAllyl Bromide

Base (e.g., NaH, K2CO3)
in Solvent (e.g., DMF)

Heating
(e.g., 60-80°C) Crude 1-Allyl-3,7-dimethylxanthine Purification

(e.g., Recrystallization, Chromatography) Pure 1-Allyl-3,7-dimethylxanthine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Allyl-3,7-dimethylxanthine.

Pharmacology
The pharmacological profile of 1-Allyl-3,7-dimethylxanthine is primarily characterized by its

activity as a methylxanthine, which includes antagonism of adenosine receptors and inhibition

of phosphodiesterases (PDEs).

Adenosine Receptor Antagonism
Like other methylxanthines, 1-Allyl-3,7-dimethylxanthine acts as a competitive antagonist at

adenosine receptors. The substitution of an allyl group at the N1 position significantly alters its

receptor affinity and selectivity compared to caffeine and theophylline.

Target Activity
Potency Relative to
Caffeine

Reference

Adenosine A₁

Receptor
Antagonist Little to no change

Adenosine A₂A

Receptor
Antagonist

7- to 10-fold more

potent
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This enhanced potency at the A₂A receptor suggests that 1-Allyl-3,7-dimethylxanthine may

have more pronounced effects on physiological processes mediated by this receptor subtype,

such as regulation of inflammation and neurotransmitter release.

Antagonism of the A₂A receptor by 1-Allyl-3,7-dimethylxanthine blocks the downstream

signaling cascade initiated by adenosine. This can lead to a variety of cellular responses,

including the modulation of inflammatory responses and neuronal activity.

Cell Membrane

A2A Receptor Gs Protein Adenylate Cyclase cAMP
Converts ATP to cAMP

Adenosine
Activates

1-Allyl-3,7-dimethylxanthine
Blocks

ATP

Protein Kinase A
(PKA)

Activates
CREB

Phosphorylates Cellular Response
(e.g., decreased inflammation,

neurotransmitter release)

Modulates Gene
Transcription

Click to download full resolution via product page

Caption: Antagonism of the Adenosine A₂A Receptor Signaling Pathway.

Phosphodiesterase (PDE) Inhibition
As a methylxanthine, 1-Allyl-3,7-dimethylxanthine is also expected to act as a non-selective

inhibitor of phosphodiesterases. PDEs are enzymes that degrade cyclic nucleotides like cAMP

and cGMP. By inhibiting PDEs, methylxanthines can increase intracellular levels of these

second messengers, leading to various physiological effects, including smooth muscle

relaxation.

However, specific quantitative data (e.g., IC₅₀ values) for the PDE inhibitory activity of 1-Allyl-
3,7-dimethylxanthine are not readily available in the current literature. Its parent compound,

theobromine, is considered a weak PDE inhibitor. Theophylline, another related

methylxanthine, is a more potent PDE inhibitor. Further research is required to quantify the

PDE inhibitory profile of 1-Allyl-3,7-dimethylxanthine.

Potential Therapeutic Applications
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The unique pharmacological profile of 1-Allyl-3,7-dimethylxanthine suggests several areas of

potential therapeutic interest. However, it is important to note that research into its specific

applications is still in the early stages.

Central Nervous System Stimulation
Due to its antagonism of adenosine receptors, particularly the A₂A subtype, 1-Allyl-3,7-
dimethylxanthine is likely to possess central nervous system (CNS) stimulant properties.

Blockade of adenosine's inhibitory effects in the brain can lead to increased neuronal firing and

the release of various neurotransmitters, resulting in increased alertness and cognitive

function.

Neuroprotection
Research into other A₂A receptor antagonists has suggested a potential role in neuroprotection.

By modulating glutamatergic neurotransmission and reducing excitotoxicity, these compounds

are being investigated for their potential in conditions like Parkinson's disease and cerebral

ischemia. Given its enhanced potency at the A₂A receptor, 1-Allyl-3,7-dimethylxanthine could

be a valuable tool for research in this area.

Anti-inflammatory and Anticancer Potential
While methylxanthines as a class have been investigated for their anti-inflammatory and

anticancer properties, there is currently a lack of specific experimental data for 1-Allyl-3,7-
dimethylxanthine in these areas. Future research is needed to explore these potential

therapeutic avenues.

Conclusion
1-Allyl-3,7-dimethylxanthine is a synthetically accessible derivative of theobromine with a

distinct pharmacological profile. Its enhanced potency as an antagonist at the adenosine A₂A

receptor makes it a compound of significant interest for research in neuropharmacology and

potentially other therapeutic areas. While its activity as a phosphodiesterase inhibitor and its

potential anti-inflammatory and anticancer effects require further investigation, the available

data provide a solid foundation for future studies. This technical guide serves as a

comprehensive resource to facilitate further exploration of this promising compound by the

scientific community.
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To cite this document: BenchChem. [1-Allyl-3,7-dimethylxanthine: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15131428#1-allyl-3-7-dimethylxanthine-cas-number-
2530-99-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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